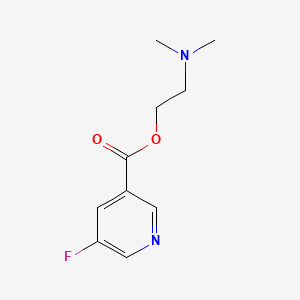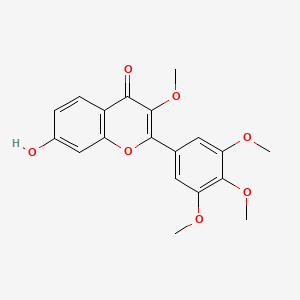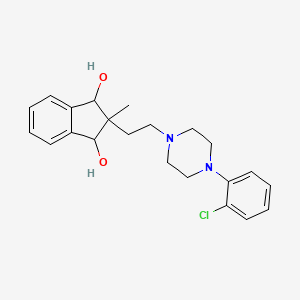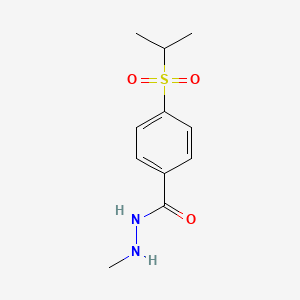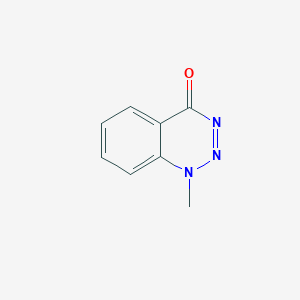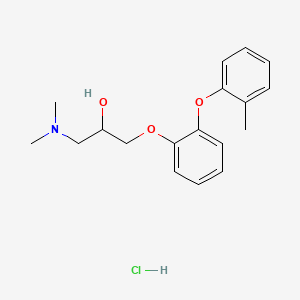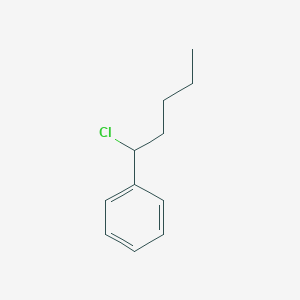
Benzene, (1-chloropentyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-chloropentyl) is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, (1-chloropentyl) can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chloropentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: In industrial settings, the production of Benzene, (1-chloropentyl) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Types of Reactions:
Substitution Reactions: Benzene, (1-chloropentyl) undergoes electrophilic aromatic substitution reactions. For example, it can react with halogens in the presence of a catalyst to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of Benzene, (1-chloropentyl) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Halogenated derivatives
- Carboxylic acids
- Alkanes
Applications De Recherche Scientifique
Benzene, (1-chloropentyl) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (1-chloropentyl) involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the 1-chloropentyl group influences the reactivity and orientation of the substitution reactions .
Comparaison Avec Des Composés Similaires
- Benzene, (1-chloroethyl)
- Benzene, (1-chloropropyl)
- Benzene, (1-chlorobutyl)
Comparison: Benzene, (1-chloropentyl) is unique due to the length of its alkyl chain, which affects its physical and chemical properties. Compared to shorter-chain analogs, it has different solubility, boiling point, and reactivity. The longer chain also influences the steric effects in substitution reactions, making it distinct from its shorter-chain counterparts .
Propriétés
Numéro CAS |
27059-47-8 |
|---|---|
Formule moléculaire |
C11H15Cl |
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
1-chloropentylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
Clé InChI |
OSOLHARQJQEMBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


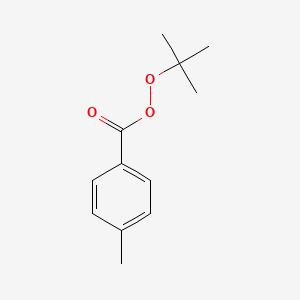
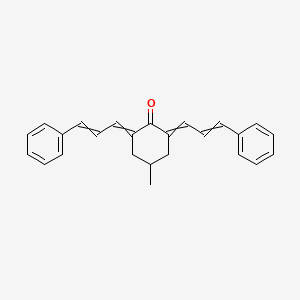
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
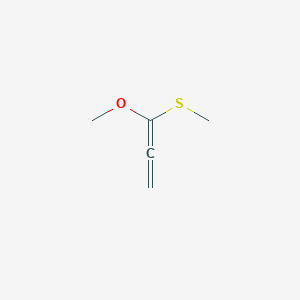


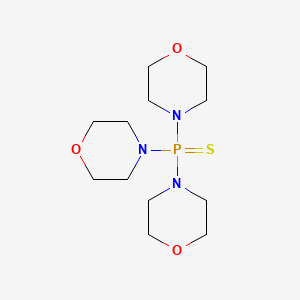
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
